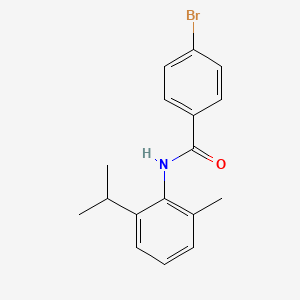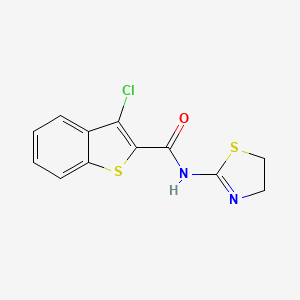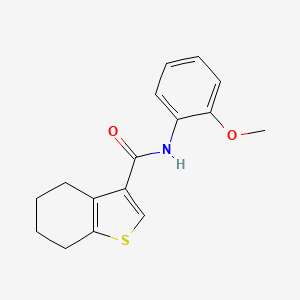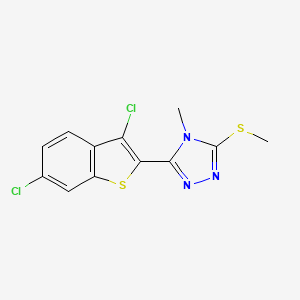
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide, also known as MPCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPCH is a pyrazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of inflammatory mediators. This compound has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. In addition, this compound has been shown to have antimicrobial and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound is also soluble in various solvents, making it easy to prepare for experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is to study the potential applications of this compound in agriculture and environmental science, such as its use as a plant disease control agent or water treatment agent. Additionally, research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been synthesized using different methods, including the reaction of 3-methoxybenzoyl hydrazide with pyrazine-2-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3-methoxybenzoyl hydrazide with pyrazine-2-carboxylic acid hydrazide in the presence of a coupling agent. The synthesis of this compound has also been achieved using microwave irradiation and solvent-free conditions.
Aplicaciones Científicas De Investigación
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been studied for its potential use as an anti-diabetic agent. In agriculture, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor and as a water treatment agent.
Propiedades
IUPAC Name |
N'-(3-methoxybenzoyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-10-4-2-3-9(7-10)12(18)16-17-13(19)11-8-14-5-6-15-11/h2-8H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESNQMLYFVSESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)



![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)

![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

